S-(2-Benzothiazolyl)cysteine
Overview
Description
S-(2-Benzothiazolyl)cysteine (BTC) is a cysteine conjugate that has been studied for its potential in delivering drugs to specific sites within the body, such as the kidneys. The compound has been used to assess the activity of enzymes known as cysteine conjugate beta-lyases (beta-lyase), which are present in mammalian liver, kidneys, and intestinal microflora . These enzymes play a role in the metabolism of BTC, leading to the formation of various metabolites that can be detected in different tissues and excreted in urine .
Synthesis Analysis
The synthesis of BTC involves the conjugation of cysteine with 2-benzothiazolyl groups. While the specific synthesis methods are not detailed in the provided papers, the use of BTC as a substrate in assays suggests that it can be reliably produced and utilized in experimental settings . The production of BTC is crucial for the study of beta-lyase activity, as it serves as the substrate from which metabolites are derived during enzymatic reactions .
Molecular Structure Analysis
The molecular structure of BTC consists of a cysteine amino acid linked to a 2-benzothiazolyl moiety. This structure is significant because it allows BTC to serve as a substrate for beta-lyase enzymes, which cleave the cysteine conjugate to produce pyruvate, ammonia, and thiols, such as 2-mercaptobenzothiazole . The molecular structure of BTC is therefore central to its role in the study of beta-lyase activity.
Chemical Reactions Analysis
BTC undergoes enzymatic reactions mediated by beta-lyase enzymes, resulting in the production of metabolites such as 2-mercaptobenzothiazole and 2-mercaptobenzothiazole S-glucuronic acid . These metabolites are formed in various tissues, including the liver and kidneys, and can be detected in plasma and urine . The enzymatic reaction involving BTC is a key focus of research, as it provides insights into the metabolism of cysteine conjugates and the activities of beta-lyase enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of BTC and its metabolites are important for understanding their behavior in biological systems. For instance, the intense absorbance of 2-mercaptobenzothiazole at 321 nm allows for its quantification in assays designed to measure beta-lyase activity . The solubility, stability, and reactivity of BTC and its metabolites are also relevant to their detection and measurement in various biological samples .
Scientific Research Applications
Benzothiazole Derivatives in Therapeutics
Benzothiazole derivatives, including S-(2-Benzothiazolyl)cysteine, are known for their broad spectrum of pharmaceutical applications. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, with some compounds containing the benzothiazole ring system already in clinical use for various diseases (Kamal, Hussaini, & Mohammed, 2015).
Chemical Synthesis and Transformations
Benzothiazole derivatives, including those related to S-(2-Benzothiazolyl)cysteine, are recognized for their biological activity and industrial demand. Modern synthesis methods include conventional multistep processes and one-pot, atom economy procedures. The easy functionalization of these derivatives allows them to serve as building blocks in organic and organoelement synthesis, potentially leading to the development of new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).
Cysteine in Nutritional Therapy
While not directly related to S-(2-Benzothiazolyl)cysteine, the use of cysteine, in general, is significant in improving human health through diet, nutritional supplements, or drugs. It's noted that the number of publications regarding the usage of cysteine for health improvement has increased, indicating a growing interest in this amino acid in the nutraceutical and personalized medicine sectors (Clemente Plaza, Reig García-Galbis, & Martínez-Espinosa, 2018).
Cysteine-Enriched Protein Supplements
Research on cysteine-enriched supplements points to their potential in enhancing antioxidant status and improving outcomes in certain diseases. These supplements, based on dietary cysteine or its derivatives, may help fight chronic inflammation by boosting antioxidant status, especially in stressed and inflammatory states (McPherson & Hardy, 2011).
properties
IUPAC Name |
(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPTLCTECPKGY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192947 | |
Record name | S-(2-Benzothiazolyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Benzothiazolyl)cysteine | |
CAS RN |
399-82-6 | |
Record name | S-(2-Benzothiazolyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Benzothiazolyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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